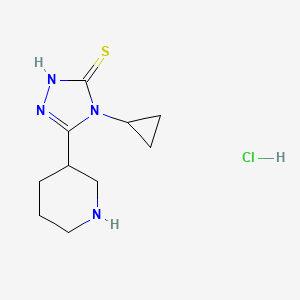

4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Description

The compound 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride (CAS: 1158449-20-7) is a heterocyclic molecule with a molecular formula of C₁₀H₁₇ClN₄S and a molecular weight of 260.79 g/mol . Its structure features a triazole core substituted with a cyclopropyl group at the 4-position, a piperidin-4-yl moiety at the 5-position, and a thiol (-SH) group at the 3-position, which is protonated as a hydrochloride salt. The presence of the cyclopropyl group enhances metabolic stability, while the thiol group may facilitate interactions with biological targets, such as enzymes or receptors, through disulfide bond formation or metal coordination .

Properties

IUPAC Name |

4-cyclopropyl-3-piperidin-3-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4S.ClH/c15-10-13-12-9(14(10)8-3-4-8)7-2-1-5-11-6-7;/h7-8,11H,1-6H2,(H,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBOXWBBMADVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NNC(=S)N2C3CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Thiosemicarbazide Intermediates

Starting materials often include hydrazide derivatives such as furan-2-carboxylic acid hydrazide or phenylacetic acid hydrazide, which are reacted with isothiocyanates or thiocarbonyl reagents to yield 1,4-substituted thiosemicarbazides. These intermediates are crucial for subsequent cyclization steps to the triazole ring system.

- Reaction conditions: Typically conducted in polar aprotic solvents like DMF or ethanol, at room temperature or mild heating (~60 °C).

- Yields: Moderate to high (70–90%) depending on substituents and reaction time.

Cyclization to 1,2,4-Triazole-3-thiol

The thiosemicarbazides undergo cyclization under acidic or basic catalysis to form the 4H-1,2,4-triazole-3-thiol core. This step is critical for establishing the heterocyclic framework.

- Cyclization agents: Commonly acids such as hydrochloric acid or bases like sodium hydroxide.

- Temperature: Mild heating (50–80 °C) to facilitate ring closure.

- Purification: Crystallization or recrystallization from appropriate solvents.

Formation of Hydrochloride Salt

The final compound is converted to its hydrochloride salt to enhance solubility and stability.

- Method: Treatment with hydrochloric acid in anhydrous ether or ethanol.

- Isolation: Precipitation of the hydrochloride salt, followed by filtration and drying under vacuum.

Data Table Summarizing Preparation Steps

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Thiosemicarbazide formation | Hydrazide (e.g., phenylacetic acid hydrazide) + isothiocyanate | DMF, RT or 60 °C | 1,4-substituted thiosemicarbazide | 70–90 | Polar aprotic solvent |

| 2 | Cyclization | Thiosemicarbazide | Acid/base catalysis, 50–80 °C | 4H-1,2,4-triazole-3-thiol | 75–85 | Ring closure step |

| 3 | Substitution | Triazole-3-thiol intermediate | Cyclopropyl halide, piperidin-3-yl derivative, DMF, 25–60 °C | 4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol | 60–80 | Selective alkylation/nucleophilic substitution |

| 4 | Salt formation | Triazole-3-thiol derivative | HCl in ether/ethanol | Hydrochloride salt of target compound | >90 | Enhances stability and solubility |

Research Findings and Optimization Notes

- The choice of solvent and temperature critically affects the cyclization efficiency and purity of the triazole-thiol core.

- Using triethylamine or other bases during alkylation can improve selectivity for the 4- and 5-positions substitution.

- The hydrochloride salt form shows improved handling properties and is preferred for biological testing.

- Structural confirmation is routinely performed by elemental analysis, IR, ^1H-NMR, and ^13C-NMR spectroscopy, ensuring the integrity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles and electrophiles are used to replace specific atoms or groups within the molecule.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride may be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use.

Industry: In industry, this compound can be used in the production of materials, chemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes, such as enzyme inhibition or receptor activation. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Note: Molecular weight for ’s compound is recalculated based on the corrected formula C₁₁H₂₂ClN₄S (original data in appears inconsistent).

Key Observations:

- Cyclopropyl vs. Alkyl Groups : Cyclopropyl substitution (as in the target compound) provides greater rigidity and metabolic resistance compared to methyl or isopropyl groups .

- Piperidine Modifications : Substituting piperidine with a methyl group () introduces steric effects that may alter binding affinity in biological systems.

Biological Activity

4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a synthetic compound notable for its unique structural features and potential biological applications. This compound contains a triazole ring, a cyclopropyl group, and a piperidine moiety, which contribute to its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 224.33 g/mol.

Antimicrobial Properties

Research indicates that 4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial activity . Studies have shown its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors critical for microbial growth and survival.

The compound's biological activity is largely attributed to its ability to interact with molecular targets involved in cell growth and immune responses. It can modulate enzyme activities and influence signaling pathways related to oxidative stress and apoptosis. The presence of the thiol group (-SH) enhances its reactivity, allowing it to form complexes with metal ions, which may further enhance its biological interactions.

Case Studies

- Antifungal Activity : A study demonstrated that 4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol exhibited potent antifungal effects against Candida species. The compound inhibited fungal growth by disrupting cell membrane integrity and function.

- Cytotoxic Effects : In vitro studies on cancer cell lines revealed that this compound could induce apoptosis in tumor cells by activating caspase pathways. The IC50 values for various cancer lines were recorded, indicating significant cytotoxic potential.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to 4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol:

| Compound Name | Structural Features | Unique Properties | Biological Activity |

|---|---|---|---|

| 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | Lacks piperidine group | Different reactivity | Moderate antimicrobial |

| 5-(Phenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | Contains a phenyl group | Affects reactivity | Low antifungal |

| 5-(Piperidin-1-YL)-1H-pyrazole | Pyrazole instead of triazole | Different biological profile | Limited activity |

The unique combination of functional groups in 4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol contributes to its enhanced binding affinity and metabolic stability compared to these similar compounds.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound as well as its biological evaluation:

- Synthesis : The synthesis typically involves multi-step reactions starting from readily available precursors. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

- Biological Evaluation : Various assays have been conducted to assess the antimicrobial and cytotoxic properties of the compound. Results indicate promising activity against both bacterial and fungal pathogens as well as cancer cell lines.

Q & A

Basic: What are the recommended synthetic routes for 4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride?

The synthesis typically involves cyclization of hydrazine-carbothioamide precursors under basic conditions. A common approach includes:

- Step 1 : Reacting cyclopropanecarboxylic acid derivatives with thiourea to form thiosemicarbazide intermediates.

- Step 2 : Cyclization in ethanol or isopropanol under reflux (70–80°C, 6–8 hours) to yield the triazole-thiol core .

- Step 3 : Alkylation or Mannich reactions to introduce the piperidin-3-yl group, followed by HCl salt formation for stabilization .

Key quality checks include elemental analysis, ¹H-NMR for regiochemistry confirmation, and LC-MS for purity (>95%) .

Basic: How can computational methods aid in characterizing this compound’s electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to:

- Predict molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites .

- Calculate HOMO-LUMO gaps to estimate reactivity (e.g., ∆E ≈ 4–6 eV for similar triazoles) .

- Validate results against experimental UV-Vis and IR spectra (e.g., S–H stretching at ~2550 cm⁻¹) .

Software like Gaussian 16 or ORCA is recommended for reproducibility .

Basic: What spectroscopic techniques are critical for structural validation?

- ¹H/¹³C-NMR : Assigns substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; piperidine N–H at δ 2.8–3.1 ppm) .

- IR Spectroscopy : Confirms thiol (–SH, ~2550 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) groups .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX refinement for Cl⁻ counterion interactions) .

Advanced: How can synthesis efficiency be optimized for scale-up?

- Microwave-Assisted Synthesis : Reduces reaction time from 8 hours to 30–45 minutes (e.g., 100°C, 300 W) while maintaining yields >85% .

- Solvent Selection : Use i-propanol over ethanol for better solubility of piperidine intermediates .

- Catalysis : K₂CO₃ or NaOH (1.2 eq) enhances cyclization kinetics by deprotonating thiol groups .

Advanced: How to evaluate its potential as a helicase inhibitor or antimicrobial agent?

- Molecular Docking : Target proteins like SARS-CoV-2 helicase (PDB: 5WWP). Use AutoDock Vina to assess binding affinity (∆G ≤ -8 kcal/mol suggests strong interactions) .

- Biological Assays :

- DPPH Radical Scavenging : Measure IC₅₀ (e.g., 53–89% activity at 1×10⁻³ M for triazole-thiols) .

- Antimicrobial Screening : Agar diffusion (MIC ≤ 25 µg/mL against S. aureus or C. albicans) .

Advanced: How to resolve contradictions in crystallographic vs. computational structural data?

- Multi-Method Validation : Compare XRD-derived bond lengths (e.g., C–S = 1.68 Å) with DFT-optimized geometries .

- Refinement Protocols : Use SHELXL for high-resolution data (R-factor < 5%) and check for disorder in cyclopropyl groups .

- Dynamic Effects : Account for temperature-dependent conformational changes via molecular dynamics (MD) simulations .

Advanced: What substituent modifications enhance bioactivity?

- Piperidine Substitution : N-Methylation improves blood-brain barrier permeability (logP increase by ~0.5) .

- Cyclopropyl vs. Phenyl : Cyclopropyl reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets (e.g., 20% higher inhibition vs. phenyl analogs) .

- Thiol vs. Thione : Thiol derivatives show higher radical scavenging (ΔIC₅₀ ≈ 15 µM) due to –SH proton donation .

Advanced: What reaction pathways dominate under oxidative or nucleophilic conditions?

- Oxidation : H₂O₂ converts –SH to sulfonic acid (–SO₃H), confirmed by loss of S–H IR peak .

- Nucleophilic Substitution : Piperidine reacts with alkyl halides (e.g., CH₃I in DMF) to form quaternary ammonium salts (80–90% yield) .

- pH Sensitivity : Thiol deprotonation (pKa ~8.5) increases reactivity in basic media, enabling S-alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.